[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate

Conformational analysis Structure-activity relationship Linker optimization

Target the critical linker-length gap in your P2X3 antagonist screening deck with this exclusive phenethyl amide building block. Its ethylene spacer differentiates it from aniline analogs, enabling direct matched-pair metabolic stability studies and potentially circumventing N-aryl structural alerts. Ideal for researchers investigating receptor crosstalk (P2X3/TAAR1) and developing HPLC reference standards for chloronicotinate impurity profiling. Source now to advance your lead optimization.

Molecular Formula C16H14Cl2N2O3
Molecular Weight 353.2
CAS No. 474355-49-2
Cat. No. B2419077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
CAS474355-49-2
Molecular FormulaC16H14Cl2N2O3
Molecular Weight353.2
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=O)COC(=O)C2=CN=C(C=C2)Cl)Cl
InChIInChI=1S/C16H14Cl2N2O3/c17-13-4-1-11(2-5-13)7-8-19-15(21)10-23-16(22)12-3-6-14(18)20-9-12/h1-6,9H,7-8,10H2,(H,19,21)
InChIKeyFYEYGELPWCKVJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization of [2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate (CAS 474355-49-2): Structural Identity and Chemotype Classification


[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate (CAS 474355-49-2) is a synthetic small-molecule member of the 2-oxoethyl 6-chloropyridine-3-carboxylate ester chemotype, bearing a 4-chlorophenethyl amide side chain . The molecular formula C₁₆H₁₄Cl₂N₂O₃ (MW 353.2 g/mol) places it within a class of chlorinated nicotinate esters that have been explored as scaffolds for purinergic receptor modulation, kinase inhibition, and agrochemical intermediates [1]. This compound is currently listed exclusively in chemical vendor catalogs as a research-grade building block and has no associated IND, NDA, or pharmacopoeial monograph [2].

Why Generic Substitution Fails for [2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate: Structural Nuances Governing Pharmacological Divergence


Compounds within the 2-oxoethyl 6-chloropyridine-3-carboxylate ester class cannot be considered interchangeable because the amine-derived side chain — specifically the presence or absence of an ethylene (-CH₂-CH₂-) spacer between the aromatic ring and the amide nitrogen — dictates conformational degrees of freedom, hydrogen-bonding geometry, and metabolic liability [1]. The target compound's 4-chlorophenethyl amide motif introduces a two-carbon linker that is absent in the corresponding aniline-based analogs (e.g., [2-(4-chloroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate, CAS 877044-13-8). This spacer alters the spatial relationship between the terminal 4-chlorophenyl ring and the carbonyl oxygen, a feature demonstrated to modulate subtype selectivity within the purinergic P2X receptor family where related phenethyl-containing ligands exhibit differential P2X3 versus P2X2/3 heteromer engagement compared to their aniline counterparts [2]. The quantitative evidence in Section 3 elaborates on these differentiation axes.

Quantitative Differentiation Evidence for [2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate (CAS 474355-49-2) Versus Closest Structural Analogs


Ethylene Spacer Confers Enhanced Conformational Flexibility Relative to Direct N-Aryl Amide Analogs

The target compound possesses a two-carbon ethylene (-CH₂-CH₂-) spacer between the 4-chlorophenyl ring and the amide nitrogen, whereas the closest purchasable analog [2-(4-chloroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate (CAS 877044-13-8) features a direct N-aryl amide bond with zero rotatable bonds in this segment [1]. The ethylene spacer introduces two additional rotatable bonds (from 6 to 8 total rotatable bonds by calculation), increasing the conformational ensemble accessible to the terminal 4-chlorophenyl group and altering the distance range between the aryl centroid and the pyridine ring 6-chloro substituent. In the related P2X3 antagonist series, phenethyl-linked compounds have demonstrated altered receptor residency times compared to aniline-linked matched pairs, attributable to differential entropic penalties upon binding [2]. No direct head-to-head bioactivity comparison between the target compound and CAS 877044-13-8 has been published.

Conformational analysis Structure-activity relationship Linker optimization

Phenethylamine Motif Associates with Functional P2X3 Antagonism Within the 6-Chloronicotinate Ester Chemotype

The 2-oxoethyl 6-chloropyridine-3-carboxylate scaffold has been identified in patent literature (e.g., US9150546, US9688643) as a core substructure for P2X3 and P2X2/3 receptor antagonists, with reported IC₅₀ values ranging from 6 nM to 999 nM depending on the amine side chain [1]. Specifically, [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate (a direct aniline analog within this chemotype) demonstrates an IC₅₀ of 6 nM at the human P2X3 receptor in a FLIPR-based Ca²⁺ flux assay [2]. The target compound's phenethylamine side chain is structurally convergent with known privileged fragments in P2X3 pharmacology; the 4-chlorophenethyl moiety has been independently characterized as a TAAR1 ligand with an EC₅₀ of 2.86 μM, indicating measurable engagement with aminergic recognition sites [3]. No direct P2X3 activity data are available for CAS 474355-49-2; this evidence dimension is presented as class-level inference.

P2X3 receptor Pain pharmacology Purinergic signaling

Physicochemical Differentiation: Increased Molecular Weight and Calculated Lipophilicity Versus Aniline-Based Analogs

The target compound (MW 353.2 g/mol, C₁₆H₁₄Cl₂N₂O₃) is approximately 8.6% heavier than the direct aniline analog [2-(4-chloroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate (MW 325.15 g/mol, C₁₄H₁₀Cl₂N₂O₃) . The additional two methylene units increase the calculated LogP by an estimated 0.6–0.8 units (from ~2.8 to ~3.5 by fragment-based estimation using the Crippen method), shifting the compound further into Lipinski-compliant but CNS-accessible physicochemical space [1]. This elevated lipophilicity may enhance passive membrane permeability but simultaneously increases the risk of CYP-mediated oxidative metabolism at the benzylic position of the ethylene spacer. In the Roflumilast impurity landscape, structurally related 6-chloropyridine-3-carboxylate esters have been detected and characterized by LC-MS, confirming the analytical tractability of this chemotype [2]. No experimental LogD, solubility, or permeability data are available for the target compound.

Physicochemical properties Lipophilicity Membrane permeability

Synthetic Tractability and Intermediate Availability Favors Phenethylamine Route Over Cyclohexyl or Adamantyl Analogs

The target compound is assembled via a single-step amide coupling between commercially available 6-chloropyridine-3-carboxylic acid (CAS 5326-23-8) and 4-chlorophenethylamine (CAS 156-41-2), both of which are commodity-priced building blocks . In contrast, the cyclohexyl analog [2-[Cyclohexyl(ethyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate requires N-ethyl cyclohexylamine as a precursor, and the adamantyl analog [2-[1-(1-adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate (CAS 744258-25-1) requires the more costly 1-(1-adamantyl)ethylamine . The 4-chlorophenethylamine precursor is available at ≥98% purity from multiple global suppliers at <$50/g scale, enabling rapid analog generation for SAR exploration . This synthetic accessibility translates to shorter procurement lead times and lower cost-per-analog in hit-to-lead campaigns.

Synthetic chemistry Building block availability Amide coupling

Absence of Metabolic Liability Associated with Aniline Substructures: Avoiding the N-Oxidation and Reactive Metabolite Risk of Direct N-Aryl Analogs

The aniline-based analogs within this chemotype, such as [2-(4-chloroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate (CAS 877044-13-8) and [2-(3-chloroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate (CAS 386279-60-3), contain a direct N-aryl amide motif that is a well-established substrate for hepatic N-dearylation and N-oxidation pathways, capable of generating reactive quinone-imine or nitroso metabolites [1]. The target compound's phenethyl amide, by contrast, lacks the direct aromatic amine character; the nitrogen is separated from the aromatic ring by the ethylene spacer, placing it in an aliphatic amide context that is primarily subject to oxidative deamination and benzylic hydroxylation rather than N-aryl activation [2]. This structural feature may reduce the intrinsic clearance attributable to CYP-mediated N-dealkylation compared to aniline analogs, although no experimental microsomal stability data (e.g., t₁/₂ in human liver microsomes) have been reported for any compound in this specific series. This evidence dimension is offered as a structural alert inference.

Metabolic stability Reactive metabolites Drug safety

Recommended Procurement and Application Scenarios for [2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate (CAS 474355-49-2)


Hit Expansion Library Component for P2X3 and P2X2/3 Purinergic Receptor Antagonist Screening

Given that the 2-oxoethyl 6-chloropyridine-3-carboxylate ester scaffold has been validated in multiple patent families as a core substructure for P2X3 receptor antagonism with IC₅₀ values spanning 6–999 nM [1], the target compound's phenethylamine side chain fills a linker-length gap between the direct aniline series and bulkier cyclohexyl/heterocyclic analogs. Procurement of this compound for inclusion in a focused P2X3 antagonist screening deck enables exploration of whether the ethylene spacer improves selectivity over the P2X2/3 heteromer, a critical differentiation axis for pain indications where P2X2/3 antagonism is associated with taste disturbance adverse effects [2]. Researchers should benchmark this compound against known P2X3 antagonists (e.g., Gefapixant, AF-219) in calcium flux or electrophysiology assays.

Matched Molecular Pair Analysis for Metabolic Stability Optimization

The compound serves as the phenethyl amide partner in a matched molecular pair with [2-(4-chloroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate (CAS 877044-13-8). As noted in Evidence Item 5, the target compound avoids the N-aryl structural alert present in the aniline analog [3]. Procurement of both compounds allows direct experimental determination of intrinsic clearance (CLint) in human and rodent liver microsomes, enabling data-driven decisions about whether the ethylene spacer confers a meaningful metabolic stability advantage. This matched-pair approach is standard practice in pharmaceutical lead optimization but requires both compounds to be sourced from the same batch for controlled comparison.

Analytical Reference Standard for 6-Chloronicotinate Ester Impurity Profiling

Structurally related 6-chloropyridine-3-carboxylate esters have been identified as process impurities and degradation products in active pharmaceutical ingredients such as Roflumilast [4]. The target compound, with its distinct HPLC retention time (C18 column, acetonitrile/water mobile phase), can serve as a system suitability marker or reference standard in HPLC-UV/LC-MS methods for quantifying trace-level chloronicotinate ester impurities in drug substance batches. Its molecular ion ([M+H]⁺ m/z 353.1) and characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl signature from two chlorine atoms) provide unambiguous mass spectrometric identification.

Chemical Biology Probe for Investigating Aminergic Receptor Crosstalk

The 4-chlorophenethylamine fragment of the target compound has been independently characterized as a ligand for the trace amine-associated receptor 1 (TAAR1) with an EC₅₀ of 2.86 μM [5]. Coupling this fragment to the 6-chloronicotinate ester warhead creates a bifunctional molecule that may simultaneously engage both purinergic (P2X3) and aminergic (TAAR1) signaling nodes. This dual pharmacophore property makes the compound a candidate for chemical biology studies investigating receptor crosstalk in dorsal root ganglion neurons or in models of neuropathic pain where both receptor systems are co-expressed. Researchers should employ appropriate selectivity counterscreens (e.g., P2X2, P2X4, 5-HT receptor panel) to deconvolute polypharmacology.

Quote Request

Request a Quote for [2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.